Home > Products > Building Blocks P212 > (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid
(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid - 1383626-30-9

(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid

Catalog Number: EVT-1719076
CAS Number: 1383626-30-9
Molecular Formula: C11H12ClN5O2S
Molecular Weight: 313.76 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

{6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl}acetic acid

Compound Description: {6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl}acetic acid is a compound utilized in the synthesis of peptide nucleic acid (PNA) adenine monomers and oligomers. []

Relevance: This compound shares a similar core structure with (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid, featuring a purine scaffold with an acetic acid substituent at the 9-position. Both compounds exhibit modifications at the 6-position of the purine, although with different functional groups. [] (https://www.semanticscholar.org/paper/2812e36cb12c0beec5c46a8e6271dea892cf36c8)

6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine methanesulfonic acid salt

Compound Description: 6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine methanesulfonic acid salt is a pharmaceutical compound synthesized in a two-step process from commercially available materials. []

Relevance: This compound, like (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid, contains a chlorinated purine core. While the target compound features a thiomorpholine substituent at the 6-position and an acetic acid group at the 9-position, this compound has a pyridinylmethyl substituent at the 9-position and an amino group at the 2-position. [] (https://www.semanticscholar.org/paper/7a23e16b7a5cdaf40b1f267e507a9bb41ba86b86)

(S)-5-fluoro-3-phenylquinazolin-2-{1-[(9-tetrahydro-2H-pyran-2-yl)-9H-purin-6-ylamino]propyl}-3H-4-hydroxyquinazoline

Compound Description: This compound is an intermediate in the synthesis of Idelalisib, a drug used in the treatment of certain types of lymphoma. It is synthesized via a nucleophilic substitution reaction between 6-chloro-9-(tetrahydro-2-pyranyl)-purine and (S)-2-(1-Aminopropyl)-5-fluoro-3-phenylquinazolin-3H-quinazoline-4-ketone. []

Relevance: Although structurally distinct from (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid, this compound highlights the importance of modifications at the 6-position of the purine ring in pharmaceutical development. Both compounds involve a purine core with a substituent at the 6-position, showcasing the versatility of this position for creating diverse chemical entities. [] (https://www.semanticscholar.org/paper/dcda9ac6d0a6ea909e54d55f93606c868dbf40f4)

6-Amino-7H-purin-8(9H)-one

Compound Description: 6-Amino-7H-purin-8(9H)-one serves as a central building block for the synthesis of various acyclic nucleoside and nucleotide analogs. These analogs find applications in medicinal chemistry as potential antiviral or anticancer agents. []

Relevance: This compound, although lacking the chlorine atom at the 2-position and the thiomorpholine substituent at the 6-position present in (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid, demonstrates the significance of the purine core as a starting point for developing modified nucleosides and nucleotides. The synthesis of diverse analogs from this core compound emphasizes the structural similarities and potential shared biological relevance between these compounds. [] (https://www.semanticscholar.org/paper/66d8199cb73b07d33a12acc6101380e0f2ab1b19)

4-amino-5-(3-chlorobenzo(b)thien-2-yl)-3-mercapto-1,2,4-triazole

Compound Description: This compound is a key intermediate in the synthesis of various 1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole and triazolo(3,4,b)(1,3,4)thiadiazine derivatives. These derivatives are explored for their potential biological activity. []

Relevance: While structurally distinct from (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid due to the presence of a 1,2,4-triazole ring instead of a purine core, this compound highlights the exploration of heterocyclic systems with sulfur-containing substituents in medicinal chemistry. The presence of a chlorine atom on the benzothiophene moiety in this compound parallels the chlorinated purine in the target compound, suggesting potential similarities in their chemical reactivity or biological properties. [] (https://www.semanticscholar.org/paper/745241140411048b5088d9c5741e298b679e6c97)

Overview

(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid is a compound that belongs to the class of purine derivatives, which are significant in various biological processes. This compound features a purine base modified with a thiomorpholine moiety and a chloro substituent, which enhances its pharmacological properties. It is primarily researched for its potential applications in treating proliferative diseases, including certain cancers.

Source

The compound can be synthesized through various methods involving nucleobase modifications and morpholine derivatives. It is available from chemical suppliers and has been referenced in multiple scientific studies focusing on its synthesis and biological activity .

Classification

(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid is classified as a purine derivative and falls under the category of pharmaceutical compounds due to its potential therapeutic applications. Its structure includes elements typical of nucleosides, which are vital for DNA and RNA synthesis.

Synthesis Analysis

Methods

The synthesis of (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid typically involves the following steps:

  1. Formation of Thiomorpholine Derivative: The initial step involves the reaction of a suitable morpholine derivative with a thiol compound to introduce the thiomorpholine ring.
  2. Chlorination: The introduction of the chloro group at the 2-position of the purine base is achieved through electrophilic substitution reactions.
  3. Acetic Acid Attachment: The final step involves coupling the modified purine with acetic acid, often using coupling agents to facilitate the reaction.

Technical details regarding specific reagents and conditions can be found in literature focusing on nucleoside chemistry .

Molecular Structure Analysis

Structure

The molecular structure of (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid can be represented as follows:

C12H14ClN5O2S\text{C}_{12}\text{H}_{14}\text{ClN}_{5}\text{O}_2\text{S}

This structure includes:

  • A purine base (9H-purine)
  • A thiomorpholine ring
  • An acetic acid functional group

Data

Key data points include:

  • Molecular Weight: Approximately 299.79 g/mol
  • CAS Number: 4010-81-5
    These identifiers facilitate research and procurement from chemical suppliers .
Chemical Reactions Analysis

Reactions

(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid can participate in various chemical reactions:

  1. Nucleophilic Substitution: The chloro group can undergo nucleophilic attack by amines or other nucleophiles, leading to new derivatives.
  2. Hydrolysis: The acetic acid moiety can be hydrolyzed under basic or acidic conditions, releasing acetic acid and regenerating the purine derivative.
  3. Coupling Reactions: It can be used as a building block in further synthetic pathways to create more complex molecules relevant in medicinal chemistry.

Technical details regarding these reactions are documented in organic chemistry literature .

Mechanism of Action

Process

The mechanism of action for (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid primarily revolves around its interaction with biological targets such as enzymes involved in nucleic acid metabolism.

  1. Inhibition of Topoisomerases: This compound has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription. By binding to this enzyme, it disrupts normal DNA function, leading to apoptosis in rapidly dividing cells.
  2. ATP Competitive Inhibition: It acts as an ATP competitive inhibitor, which is significant for its therapeutic effects against proliferative diseases .

Data

Experimental studies have demonstrated its efficacy in vitro against various cancer cell lines, highlighting its potential as an anticancer agent .

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a white to off-white solid.
  2. Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  1. Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  2. Reactivity: Reacts with strong nucleophiles due to the presence of the chloro substituent.

Relevant data on these properties can be found in safety data sheets and chemical catalogs .

Applications

Scientific Uses

(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid has several important applications:

  1. Anticancer Research: Investigated for its potential use as an anticancer agent due to its ability to inhibit topoisomerase II.
  2. Biochemical Studies: Used in studies related to nucleic acid metabolism and enzyme inhibition, providing insights into cellular processes.
  3. Pharmaceutical Development: Serves as a lead compound for developing novel therapeutics targeting proliferative diseases.

Its diverse applications underscore its significance in both research and potential clinical settings .

Synthetic Methodologies and Optimization

Fragment-Based Drug Design for Purine Scaffold Diversification

Fragment-based drug design (FBDD) has emerged as a pivotal strategy for diversifying purine scaffolds like (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid. This approach leverages low-molecular-weight fragments (100–300 Da) to probe interactions with biological targets, enabling efficient exploration of chemical space. For purine derivatives, FBDD libraries typically incorporate:

  • Core Purine Variants: Fragments with modified hydrogen-bonding patterns at N7/N9 positions
  • Heterocyclic Replacements: Imidazopyrimidine or pyrazolylpurine bioisosteres
  • Targeted Chemotypes: Fragments tailored for kinase or nuclease inhibition (e.g., DNA damage response targets) [5] [8]

High-throughput crystallography screens of fragment libraries yield hit rates of 2–8%, enabling identification of critical binding motifs. For instance, saturation transfer difference nuclear magnetic resonance (STD-NMR) screening against metalloenzymes like NDM-1 β-lactamase revealed 8-hydroxyquinoline as a high-efficiency fragment (KD = 4.5 μM), demonstrating the utility of metallophilic fragments in purine scaffold optimization [5]. Surface plasmon resonance (SPR) further validated fragment binding, with modified quinoline fragments exhibiting synergistic antibacterial activity with meropenem [5].

Table 1: Fragment Screening Methodologies for Purine Diversification

MethodThroughputAffinity RangeKey Purine Targets
STD-NMR500–1,000 fragments/weekμM–mMKinases, β-lactamases
SPR1,000–5,000 fragments/weekμM–mMNucleases, polymerases
X-ray Crystallography100–500 fragments/week>100 μMDDR proteins, phosphodiesterases
Thermal Shift Assay200–800 fragments/week>500 μMKinases, epigenetic regulators

Thiomorpholine Incorporation via Nucleophilic Substitution Strategies

The thiomorpholine moiety at C6 is installed through nucleophilic aromatic substitution (SNAr) on 2,6-dichloropurine precursors. Key optimization parameters include:

  • Nucleophile Activation: Thiomorpholine (pKa ~9.5) requires amine bases (diisopropyl ethylamine) for deprotonation
  • Solvent Effects: Dipolar aprotic solvents (DMF, DMSO) enhance reaction rates by 3–5× compared to alcohols
  • Thermodynamic Control: Reactions at 50–60°C favor C6 selectivity over C2 substitution due to lower activation energy [1] [3]

Challenges arise from thiomorpholine’s dual nucleophilicity: Sulfur can compete with nitrogen, generating sulfides as byproducts. This is mitigated by:

  • Stoichiometric Control: 1.05–1.2 eq thiomorpholine to limit disubstitution
  • Stepwise Protection: Temporary Boc-protection of thiomorpholine nitrogen
  • Leaving Group Optimization: 6-fluoro/6-triflate purines increase electrophilicity [7]

Reaction monitoring via LC-MS shows complete conversion within 4h at 60°C in DMF, with isolated yields of 82–89% after silica chromatography. Thiomorpholine’s enhanced lipophilicity (π = 0.64 vs morpholine’s π = -0.44) significantly impacts drug disposition, increasing logP by 0.8–1.2 units compared to oxygen analogs [1].

Linker Engineering: Acetic Acid Moiety Conjugation Techniques

The acetic acid linker at N9 enables molecular diversification through three primary conjugation strategies:

  • Direct Alkylation:
  • Uses ethyl bromoacetate/K₂CO₃ in DMF (RT, 12h)
  • Hydrolysis with NaOH/THF-H₂O yields carboxylic acid (95% purity)
  • Regioselectivity: N9:N7 alkylation = 8:1 confirmed by HMBC NMR [1] [4]
  • Carbodiimide Coupling:
  • EDC/HOBt-mediated amidation with amines
  • Enables prodrug formation (e.g., ester prodrugs for enhanced permeability)
  • Click Chemistry:
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) on propargyl-glycine analogs
  • Generates triazole-linked conjugates for targeted delivery [5] [10]

The carboxylic acid’s pKa (3.8±0.2) facilitates salt formation (sodium, tromethamine), improving aqueous solubility to 12–15 mg/mL versus <0.5 mg/mL for non-ionized forms. Molecular modeling confirms the linker’s extended conformation allows for deep binding pocket penetration in kinase targets, with the carboxylate forming salt bridges with Lys295 of PI3Kγ [10].

Table 2: Acetic Acid Linker Conjugation Approaches

StrategyReagents/ConditionsYield RangeApplication Scope
Direct AlkylationEthyl bromoacetate, K₂CO₃, DMF, RT75–85%Base scaffold synthesis
Carbodiimide CouplingEDC, HOBt, DCM, 0°C→RT60–75%Amide prodrug derivatives
Reductive AminationNaBH₃CN, pH 5 buffer, methanol45–65%Charged amine conjugates
Click ChemistryCuSO₄/sodium ascorbate, t-BuOH:H₂O70–90%Bioconjugates, targeted delivery

Solid-Phase Synthesis for High-Throughput Analog Generation

Solid-phase synthesis enables combinatorial library generation of purine analogs via split-and-pool methodologies:

  • Resin Selection: TentaGel macrobeads (280–320 μm, 0.27 mmol/g) provide optimal swelling in organic solvents
  • Linker Chemistry: o-Nitroveratryl-based linkers enable photolytic cleavage (365 nm)
  • Cyclization Control: PyBOP-mediated on-resin cyclization achieves >90% efficiency [2] [6]

A typical workflow incorporates:① Wang resin functionalization with HMBA linker② Side-chain anchoring of Asp/Glu residues③ Fmoc-based peptide elongation with randomized positions④ Pd(0)-catalyzed deallylation and macrolactamization⑤ TFA-mediated deprotection/cleavage [6]

This platform synthesizes 2,401-member libraries with 95% coverage using 3× bead excess. High-throughput screening couples with tandem mass spectrometry for hit identification (0.7% hit rate), exemplified by lysocin E analogs with improved therapeutic indices [2]. Purine libraries adapt this by immobilizing through the acetic acid carboxylate, permitting diversification at C2, C6, and N9 positions.

Table 3: Solid-Phase Synthesis Parameters for Purine Analogs

ParameterConditionsImpact on Yield/Purity
Solid SupportTentaGel S NH₂ resinSwelling index 4.8 mL/g in DMF
Anchoring LinkerHMBA esterCleavage: 95% TFA/H₂O (2h)
Coupling ReagentPyBOP/NMMCoupling efficiency >98%
Cyclization0.1M PyBOP, 0.2M DIEA, DMFCyclization yield 90.2%
DeprotectionTFA:TIPS:H₂O (95:2.5:2.5)Global deprotection in 2h

Regioselective Chlorination at the Purine 2-Position

Regioselective C2 chlorination exploits the differential reactivity of purine ring positions:

  • Direct Chlorination: POCl₃/DMF (Vilsmeier conditions) at 0°C→RT selectively yields 2,6-dichloropurine
  • Protecting Group Strategies: N9-acetic acid protection directs electrophiles to C2
  • Tautomeric Control: 9H-purine tautomer favors C2 electrophilic substitution [3] [7] [10]

The chlorine atom serves dual roles:

  • Electronic Modulation: Hammett σₚ = 0.23 enhances electrophilicity at C6
  • Halogen Bonding: Forms XB interactions with carbonyl oxygens (d = 3.0–3.2 Å, θ = 150–165°)
  • Synthetic Handle: Enables Pd-catalyzed cross-coupling for aryl/heteroaryl introduction [3]

Kinetic studies show C2 chlorination proceeds 8× faster than C6 under anhydrous conditions due to the orthogonal polarization of the purine ring. This selectivity is compromised in protic solvents, where 6-chloro-2-hydroxy byproducts form via hydrolysis (15–20%). Post-functionalization chlorination using NCS on 6-thiomorpholinyl purines achieves 95% regioselectivity when catalyzed by Lewis acids (ZnCl₂, 5 mol%) [7] [10].

Table 4: Chlorination Directing Effects in Purine Derivatives

C6 SubstituentC2:C6 Chlorination RatioPreferred ConditionsKey Observation
Thiomorpholine12:1POCl₃, reflux, 3hSulfur coordination enhances C2 electrophilicity
Morpholine9:1POCl₃, DMF, 80°CSteric bulk reduces C6 competing reactions
Methoxy3:1NCS, acetonitrile, RTSolvent-dependent selectivity reversal
Unsubstituted1.2:1POCl₃, neat, 110°CStatistical mixture requires separation

Properties

CAS Number

1383626-30-9

Product Name

(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid

IUPAC Name

2-(2-chloro-6-thiomorpholin-4-ylpurin-9-yl)acetic acid

Molecular Formula

C11H12ClN5O2S

Molecular Weight

313.76 g/mol

InChI

InChI=1S/C11H12ClN5O2S/c12-11-14-9(16-1-3-20-4-2-16)8-10(15-11)17(6-13-8)5-7(18)19/h6H,1-5H2,(H,18,19)

InChI Key

UNEUQJFRIBAPLM-UHFFFAOYSA-N

SMILES

C1CSCCN1C2=NC(=NC3=C2N=CN3CC(=O)O)Cl

Canonical SMILES

C1CSCCN1C2=NC(=NC3=C2N=CN3CC(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.